![molecular formula C25H31N5O2S B3408804 N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine CAS No. 886889-01-6](/img/structure/B3408804.png)
N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
Overview
Description
N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a benzyl group and a piperazine moiety, which is further modified with a tert-butylbenzenesulfonyl group. The combination of these functional groups imparts specific chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridazine derivative.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a nucleophilic substitution reaction, often using a piperazine derivative with a leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the pyridazine ring or electrophilic substitution on the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the pyridazine ring can produce a dihydropyridazine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects in disease models.
Industry
In industrial applications, the compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials. It may be used in the production of polymers, coatings, or other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
- N-benzyl-6-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
- N-benzyl-6-[4-(4-isopropylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
Uniqueness
N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and alter its interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a benzyl group and a piperazine moiety, which is further modified by a tert-butylbenzenesulfonyl group. The synthesis typically involves the following steps:
- Formation of the Pyridazine Core : This is achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction is used where a benzyl halide reacts with the pyridazine derivative.
- Attachment of the Piperazine Moiety : This is accomplished via another nucleophilic substitution reaction using a piperazine derivative.
This compound exhibits its biological activity primarily through interactions with various molecular targets, such as enzymes and receptors. The structural features allow it to bind effectively, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and target involved.
Pharmacological Potential
Research indicates that this compound may possess pharmacological properties that make it a candidate for drug development. Its design suggests potential activity against specific enzymes or receptors, which could be beneficial in treating various diseases.
Case Studies
- Antitumor Activity : In vitro studies have shown that derivatives of pyridazine compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may similarly demonstrate antitumor properties.
- Neuropharmacology : The piperazine moiety is known for its role in neuropharmacology. Research indicates that compounds containing piperazine can influence neurotransmitter systems, which may position this compound as a candidate for neurological disorders.
Comparative Analysis with Similar Compounds
The unique presence of the tert-butyl group in this compound enhances its stability and alters its interaction with biological targets compared to similar compounds lacking this substituent.
Compound | Unique Features | Potential Applications |
---|---|---|
This compound | Tert-butyl group | Antitumor, neuropharmacological |
N-benzyl-6-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine | Methyl group | Antimicrobial |
N-benzyl-6-[4-(4-isopropylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine | Isopropyl group | Anti-inflammatory |
Properties
IUPAC Name |
N-benzyl-6-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-25(2,3)21-9-11-22(12-10-21)33(31,32)30-17-15-29(16-18-30)24-14-13-23(27-28-24)26-19-20-7-5-4-6-8-20/h4-14H,15-19H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGODKOWZWVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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